molecular formula C9H11BF3K B1424844 Potassium 3-phenylpropyltrifluoroborate CAS No. 329976-75-2

Potassium 3-phenylpropyltrifluoroborate

Cat. No. B1424844
CAS RN: 329976-75-2
M. Wt: 226.09 g/mol
InChI Key: RLBLRDCATLYQCO-UHFFFAOYSA-N
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Description

Potassium 3-phenylpropyltrifluoroborate is a chemical compound with the molecular formula C9H11BF3K . It is a type of organoboron reagent .


Synthesis Analysis

Potassium trifluoroborates, including Potassium 3-phenylpropyltrifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They can be prepared via conjugate addition of bis(pinacolato)diboron to unsaturated carbonyl compounds or by alkylation of commercially available methyl ketones (via lithium enolates) with iodomethylpinacol boronate .


Molecular Structure Analysis

The molecular structure of Potassium 3-phenylpropyltrifluoroborate consists of 9 carbon atoms, 11 hydrogen atoms, 1 boron atom, 3 fluorine atoms, and 1 potassium atom .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in Suzuki–Miyaura-type reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Physical And Chemical Properties Analysis

Potassium 3-phenylpropyltrifluoroborate has a molecular weight of 226.09 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Safety and Hazards

Potassium 3-phenylpropyltrifluoroborate should be handled with care. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

The development of multivalent metal-ion batteries, which use more abundant elements and may offer higher energy density and better safety features, is highly desirable . Potassium 3-phenylpropyltrifluoroborate, as a type of potassium trifluoroborate, may have potential applications in this area .

Mechanism of Action

Target of Action

Potassium 3-phenylpropyltrifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]^- . It can be thought of as a protected boronic acid, or as an adduct of carbanions and boron trifluoride . The primary targets of Potassium 3-phenylpropyltrifluoroborate are electrophiles, with which it reacts without the need for transition-metal catalysts .

Mode of Action

The interaction of Potassium 3-phenylpropyltrifluoroborate with its targets involves its strong nucleophilic properties . It reacts with electrophiles, leading to the formation of new chemical bonds . This interaction results in changes in the chemical structure of the target molecules.

Biochemical Pathways

Organotrifluoroborates like potassium 3-phenylpropyltrifluoroborate are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes, particularly for suzuki-miyaura coupling . This suggests that Potassium 3-phenylpropyltrifluoroborate may play a role in the formation of carbon-carbon bonds in organic compounds.

Pharmacokinetics

It is known that organotrifluoroborates are air and moisture stable , which may impact their bioavailability.

Result of Action

The molecular and cellular effects of Potassium 3-phenylpropyltrifluoroborate’s action are primarily related to its role in organic synthesis. By reacting with electrophiles, it facilitates the formation of new chemical bonds, leading to the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium 3-phenylpropyltrifluoroborate. For instance, organotrifluoroborates are known to be tolerant of air and moisture , suggesting that they can maintain their stability and efficacy in a variety of environmental conditions.

properties

IUPAC Name

potassium;trifluoro(3-phenylpropyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBLRDCATLYQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718664
Record name Potassium trifluoro(3-phenylpropyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329976-75-2
Record name Borate(1-), trifluoro(3-phenylpropyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329976-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(3-phenylpropyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3-phenylpropyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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